molecular formula C17H19N3O3 B5360076 N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5360076
M. Wt: 313.35 g/mol
InChI Key: JUBNPILTFRLWOF-UHFFFAOYSA-N
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Description

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethoxyphenyl carbamoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-7-5-4-6-15(16)20-17(22)19-14-10-8-13(9-11-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNPILTFRLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-ethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-bromophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(4-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

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